5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The compound “5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine” is a member of the thiazole family . Thiazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the pathogens causing these diseases, namely Leishmania strains and Plasmodium strains .
Mode of Action
It is known that thiazole compounds interact with their targets, causing changes that inhibit the growth and proliferation of the pathogens . The compound’s interaction with its targets may involve binding to specific enzymes or receptors, disrupting their normal function and leading to the death of the pathogen .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycle of the Leishmania and Plasmodium pathogens. By interacting with its targets, the compound may disrupt essential biochemical pathways in these pathogens, such as those involved in DNA replication, protein synthesis, or energy metabolism . The downstream effects of this disruption could include the inhibition of pathogen growth and proliferation, ultimately leading to their death .
Pharmacokinetics
Like other thiazole compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the Leishmania and Plasmodium pathogens, leading to their death . This can result in the alleviation of the symptoms of leishmaniasis and malaria, the diseases caused by these pathogens .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s absorption and distribution . Understanding these factors is crucial for optimizing the use of this compound in the treatment of leishmaniasis and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted thiazole/thiadiazole compounds.
Scientific Research Applications
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity due to its ability to disrupt DNA replication in cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different structural features.
Thiazole: Found in various biologically active compounds, including vitamins and drugs.
Uniqueness
5-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is unique due to its combined thiazole and thiadiazole rings, which provide a broader range of biological activities compared to compounds containing only one of these rings. This dual-ring structure allows for more versatile interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S3/c1-8-2-4-9(5-3-8)11-15-10(6-18-11)7-19-13-17-16-12(14)20-13/h2-6H,7H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPKDQLEYJYCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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